molecular formula C18H17F2N3O B2641249 1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole CAS No. 2380190-49-6

1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole

Cat. No.: B2641249
CAS No.: 2380190-49-6
M. Wt: 329.351
InChI Key: XTGMNUNYJRHWGA-UHFFFAOYSA-N
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Description

1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole is a synthetic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole ring fused with an azetidine moiety and a difluoromethoxyphenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.

Preparation Methods

The synthesis of 1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the Azetidine Moiety: The azetidine ring is introduced via a cyclization reaction involving appropriate precursors such as azetidin-3-one.

    Attachment of the Difluoromethoxyphenyl Group:

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve large-scale production.

Chemical Reactions Analysis

1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxyphenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.

Scientific Research Applications

1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of novel chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

    Medicine: The compound’s pharmacological properties are of interest in medicinal chemistry. It may act as a ligand for specific receptors or enzymes, leading to potential therapeutic applications.

    Industry: In industrial applications, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole can be compared with other similar compounds, such as:

    Benzimidazole Derivatives: These compounds share the benzimidazole core structure and exhibit similar pharmacological activities, including antimicrobial and anticancer properties.

    Azetidine Derivatives: Compounds containing the azetidine ring are known for their biological activity and are studied for their potential therapeutic applications.

    Difluoromethoxyphenyl Compounds: These compounds are characterized by the presence of the difluoromethoxyphenyl group, which imparts unique chemical properties and enhances biological activity.

The uniqueness of this compound lies in its combination of these functional groups, which results in a compound with distinct chemical and biological properties.

Properties

IUPAC Name

1-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N3O/c19-18(20)24-15-7-5-13(6-8-15)9-22-10-14(11-22)23-12-21-16-3-1-2-4-17(16)23/h1-8,12,14,18H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGMNUNYJRHWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)OC(F)F)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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